Diethyl 2-[1-(4-methoxyphenyl)-2-nitroethyl]propanedioate
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Overview
Description
Diethyl 2-[1-(4-methoxyphenyl)-2-nitroethyl]propanedioate is an organic compound with a complex structure that includes a methoxyphenyl group, a nitroethyl group, and a propanedioate ester
Preparation Methods
The synthesis of Diethyl 2-[1-(4-methoxyphenyl)-2-nitroethyl]propanedioate typically involves the alkylation of enolate ions. The resulting enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Diethyl 2-[1-(4-methoxyphenyl)-2-nitroethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-[1-(4-methoxyphenyl)-2-nitroethyl]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[1-(4-methoxyphenyl)-2-nitroethyl]propanedioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis. These interactions can affect various biochemical pathways and processes, making the compound useful in different research contexts.
Comparison with Similar Compounds
Diethyl 2-[1-(4-methoxyphenyl)-2-nitroethyl]propanedioate can be compared with similar compounds such as:
Diethyl 2-(4-methoxyphenyl)malonate: Similar structure but lacks the nitro group.
Diethyl (4-methoxy-2-nitrophenyl)malonate: Similar structure but with different substitution patterns on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
diethyl 2-[1-(4-methoxyphenyl)-2-nitroethyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO7/c1-4-23-15(18)14(16(19)24-5-2)13(10-17(20)21)11-6-8-12(22-3)9-7-11/h6-9,13-14H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFSAWLBGBANNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=C(C=C1)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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